

¹³C NMR chemical shifts for Methyl 3-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

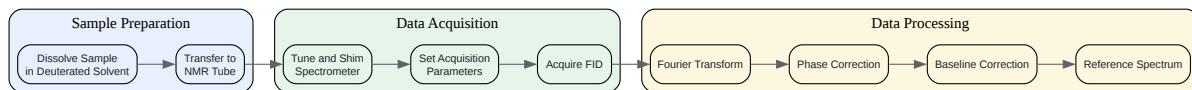
Compound Name: **Methyl 3-hydroxy-4-methylbenzoate**

Cat. No.: **B044020**

[Get Quote](#)

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of **Methyl 3-hydroxy-4-methylbenzoate**

Introduction


Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This guide offers a detailed examination of the ¹³C NMR chemical shifts for **Methyl 3-hydroxy-4-methylbenzoate**, a substituted aromatic ester of significant interest in synthetic and medicinal chemistry.

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of spectral analysis for structural confirmation and characterization. We will explore the theoretical underpinnings of the chemical shifts, present predicted values based on empirical data and substituent effects, outline a robust experimental protocol for data acquisition, and provide a framework for spectral interpretation.

Predicted ¹³C NMR Spectrum of Methyl 3-hydroxy-4-methylbenzoate

While a definitive experimental spectrum for **Methyl 3-hydroxy-4-methylbenzoate** is not readily available in public databases, a highly accurate prediction can be formulated by analyzing the spectra of structurally similar compounds and applying established principles of substituent chemical shift (SCS) effects. The analysis of related compounds such as 3-hydroxy-4-methylbenzoic acid, methyl 3-hydroxybenzoate, and methyl 4-hydroxybenzoate provides a solid foundation for these predictions.

The structure and numbering scheme for **Methyl 3-hydroxy-4-methylbenzoate** are as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for ¹³C NMR experimental analysis.

Comparison with Analogous Compounds

To validate our predictions, we can compare them with the experimental ¹³C NMR data of structurally related molecules.

Compound	C1 (ppm)	C3 (ppm)	C4 (ppm)	C7 (C=O) (ppm)	C8 (O-CH ₃) (ppm)	C9 (Ar-CH ₃) (ppm)	Reference
Methyl 3-hydroxybenzoate	131.5	157.8	117.5 (C4/C6)	167.0	52.3	N/A	
3-Hydroxy-4-methylbenzoic acid	123.4	156.4	122.9	172.8	N/A	16.1	
Methyl 4-hydroxybenzoate	122.2	132.8 (C2/C6)	163.6	168.7	52.3	N/A	

Note: The numbering of atoms in the reference spectra may differ from the scheme used in this guide. The values are mapped to the corresponding positions for comparison.

The experimental data from these analogs strongly support our predicted chemical shifts. For instance, the C3 carbon attached to the hydroxyl group consistently appears far downfield (~156-158 ppm). The carbonyl carbon (C7) is found in the expected 167-173 ppm range, and the ester methyl (C8) and aromatic methyl (C9) carbons are also in their predicted regions.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR chemical shifts for **Methyl 3-hydroxy-4-methylbenzoate**. By integrating theoretical principles with empirical data from analogous compounds, we have established a reliable set of predicted chemical shifts. The provided experimental protocol outlines a systematic approach for obtaining high-quality spectral data, which is fundamental for the unambiguous structural verification of this and other novel chemical entities. This detailed analysis serves as a valuable resource for researchers engaged in the synthesis and characterization of complex organic molecules.

References

- Dalton Transactions. (n.d.). Substituent Effects on ¹H and ¹³C NMR Chemical Shifts in Titanocene Benzoates. RSC Publishing.
- Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. *The Journal of Physical Chemistry A*, 107(51), 11535–11542.
- Gini, G., et al. (2024). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds?. *Molecules*, 29(7), 1599.
- Scott, K. N. (1972). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. *Canadian Journal of Chemistry*, 50(13), 2155-2158.
- Dr Stan Fowler. (2017, November 28). How to predict the ¹³C NMR spectrum of a compound [Video]. YouTube.
- Nummert, V., et al. (2009). Effect of ortho substituents on carbonyl carbon ¹³C NMR chemical shifts in substituted phenyl benzoates. *Magnetic Resonance in Chemistry*, 47(10), 869-877.
- Nummert, V., et al. (2009). Solvent sensitivity of ortho substituent effect on ¹³C NMR chemical shift of the carboxyl carbon (δ_{CO}) in benzoic acid. *Magnetic Resonance in Chemistry*, 47(3), 223-231.
- Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate. BMRB.
- Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0168668).
- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154).
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate.
- Reddit. (2025, January 13). Explanation for ¹³C-Shift on aromatic system. r/NMRspectroscopy.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0004815).
- Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of methyl 2-hydroxybenzoate.
- Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate.
- PubChem. (n.d.). Methyl 4-hydroxy-3-methylbenzoate.
- To cite this document: BenchChem. [¹³C NMR chemical shifts for Methyl 3-hydroxy-4-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b044020#c-nmr-chemical-shifts-for-methyl-3-hydroxy-4-methylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com